2-Methyl-1,6-naphthyridin-3-ol
Overview
Description
2-Methyl-1,6-naphthyridin-3-ol is a type of 1,6-naphthyridine . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been well explored by the scientific community . Sharma et al. developed 2H-benzo[b][1,6]naphthyridin-1-one and 1-chloro-benzo[b][1,6]naphthyridine derivatives in a sequential reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one and 30% NH4OH in DMF/H2O under stirring conditions .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions of 1,6-naphthyridines have been studied extensively . For example, Feng et al. developed a new library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction of isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-diones .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
These compounds have also been found to have anti-HIV properties . This makes them potential candidates for the development of new drugs to combat HIV.
Antimicrobial Activity
1,6-Naphthyridines have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.
Anti-Inflammatory Activity
1,6-Naphthyridines have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Neurological Applications
Naphthyridine alkaloids have shown multiple activities in the neurological field . This suggests potential applications in the treatment of neurological disorders.
Cardiovascular Applications
These compounds have also shown effects on the cardiovascular system . This could lead to new treatments for cardiovascular diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,6-naphthyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVIMHRWJJKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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